![molecular formula C16H24ClNO B4132764 N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4132764.png)
N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride
Overview
Description
N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride, also known as ADBCHMINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is derived from the chemical structure of the popular synthetic cannabinoid AB-CHMINACA, which has been banned in many countries due to its potential for abuse and harmful side effects. ADBCHMINACA has shown promise as a research tool due to its unique chemical properties and potential for studying the endocannabinoid system.
Mechanism of Action
The mechanism of action of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may explain its potential for studying the effects of cannabinoid receptor activation on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride vary depending on the dose and route of administration. In general, this compound has been shown to have analgesic, anxiolytic, and appetite-stimulating effects in animal studies. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride in lab experiments is its high affinity for the CB1 receptor, which allows for the selective activation of this receptor in the endocannabinoid system. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride also has a long half-life, which allows for sustained effects in animal studies. However, one limitation of using N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride in lab experiments is its potential for abuse and harmful side effects, which may limit its use in certain applications.
Future Directions
There are many future directions for research on N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride and its potential applications in the study of the endocannabinoid system. One direction is the investigation of the effects of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride on the immune system, as the endocannabinoid system has been shown to play a role in immune function. Another direction is the development of new synthetic cannabinoids based on the structure of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride, which may have unique properties and potential applications in research. Finally, the investigation of the potential therapeutic applications of N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride in neurodegenerative diseases and other conditions is an important area for future research.
Scientific Research Applications
N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has been used in a variety of scientific studies to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-[3-(allyloxy)benzyl]cyclohexanamine hydrochloride has been used to study the effects of cannabinoid receptor activation on pain perception, appetite regulation, and mood.
properties
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15;/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYQDKSEOIRMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNC2CCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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